Opipramol-d4

Description

BenchChem offers high-quality Opipramol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Opipramol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

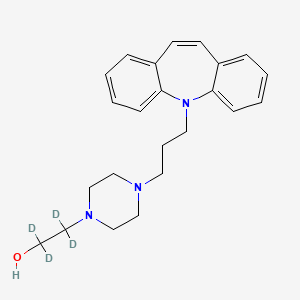

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-AUZVCRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Opipramol-d4 at Sigma-1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Opipramol-d4 at the sigma-1 receptor (S1R). Opipramol, a clinically effective anxiolytic and antidepressant, functions primarily as a high-affinity agonist at sigma-1 receptors.[1][2][3][4] Its deuterated analogue, Opipramol-d4, is expected to share an identical pharmacodynamic profile, with potential alterations in its pharmacokinetic properties, such as metabolic stability. This document details the binding characteristics, core molecular activation, and subsequent modulation of key intracellular signaling pathways. Quantitative data are summarized, detailed experimental methodologies are provided, and complex molecular interactions are visualized through signaling pathway diagrams to offer a comprehensive resource for research and development professionals.

Introduction to Opipramol and the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5][6][7] It is distinct from opioid or other neurotransmitter receptors and plays a crucial role in regulating cellular stress responses, calcium homeostasis, ion channel activity, and neuronal survival.[5][8][9]

Opipramol is a tricyclic compound used for the treatment of generalized anxiety disorder and somatoform disorders.[3][10][11] Unlike typical tricyclic antidepressants, its therapeutic effects are not mediated by the inhibition of serotonin or norepinephrine reuptake.[1][10] Instead, its primary mechanism involves high-affinity agonism at the S1R.[1][12][13][14] The development of Opipramol-d4, a deuterated version of the molecule, aims to leverage this mechanism while potentially offering an improved pharmacokinetic profile by altering its metabolism, which is primarily mediated by the CYP2D6 isoenzyme.[10] This guide will treat the mechanism of action of Opipramol-d4 as identical to that of Opipramol.

Binding Characteristics of Opipramol at Sigma-1 Receptors

Opipramol binds with high affinity to sigma-1 receptors. Radioligand binding assays have been employed to quantify this interaction, demonstrating its potency and selectivity. Early studies using [3H]opipramol revealed a high-affinity binding site in rat brain membranes.[15][16] The binding can be separated into a haloperidol-sensitive component, representing the sigma-1 receptor, and a haloperidol-resistant component.[15][16]

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 50 ± 8 nM | Rat Brain | --INVALID-LINK---3-PPP | [17] |

| Ki | 50 nM | Not Specified | Not Specified | [12][18] |

| Apparent Kd | 4 nM | Rat Brain Membranes | [3H]Opipramol | [15][16] |

| Bmax | 1 pmol/mg protein | Rat Brain Membranes | [3H]Opipramol (Haloperidol-sensitive) | [15][16] |

Table 1: Quantitative Binding Data for Opipramol at Sigma-1 Receptors.

Core Mechanism of Sigma-1 Receptor Activation

The activation of S1R by an agonist like Opipramol is a multi-step process initiated at the ER-mitochondrion interface.

-

Dormant State: In its inactive or dormant state, the S1R is bound to another ER chaperone protein, BiP (Binding immunoglobulin Protein).[5][9] This S1R-BiP complex is considered the resting state of the receptor.

-

Agonist Binding: The binding of an agonist, such as Opipramol, to the S1R induces a conformational change in the receptor.

-

BiP Dissociation: This conformational change leads to the dissociation of the S1R from BiP.[5][9] The release from BiP "activates" the S1R, allowing it to interact with its various client proteins and modulate their function.[9]

This fundamental activation mechanism is the gateway to the diverse downstream effects of Opipramol.

Figure 1: Core activation mechanism of the Sigma-1 Receptor by Opipramol-d4.

Modulation of Cellular Signaling Pathways

Once activated, the S1R acts as a pluripotent modulator, influencing several critical intracellular signaling pathways.

Regulation of Calcium Homeostasis

A primary function of the S1R is the regulation of calcium (Ca²⁺) signaling between the ER and mitochondria.[5][7][19]

-

IP₃ Receptor Stabilization: The activated S1R translocates to and chaperones the inositol 1,4,5-trisphosphate receptor (IP₃R), particularly the IP₃R3 subtype, which is abundant at the MAM.[5] This stabilization ensures the proper and efficient transfer of Ca²⁺ from the ER lumen into the mitochondria.

-

Mitochondrial Bioenergetics: The influx of Ca²⁺ into the mitochondrial matrix stimulates enzymes of the tricarboxylic acid (TCA) cycle, boosting ATP production and enhancing cellular bioenergetics.[5]

-

Prevention of ER Stress: By maintaining proper Ca²⁺ flux, the S1R helps prevent Ca²⁺ overload in either the ER or the mitochondria, a condition that can lead to ER stress and apoptosis.[5]

Figure 2: S1R-mediated regulation of ER-mitochondrial calcium homeostasis.

Modulation of Ion Channels and Kinase Cascades

Beyond Ca²⁺ homeostasis, Opipramol-activated S1R interacts with a host of other signaling molecules.

-

Ion Channels: S1R directly interacts with and modulates the activity of various voltage-gated ion channels, including K⁺ and L-type Ca²⁺ channels, which can alter neuronal excitability.[9][19][20][21] S1R agonists have been shown to inhibit Ca²⁺ influx through L-type voltage-gated calcium channels.[21][22]

-

NMDA Receptors: Sigma-1 receptor activation can modulate the activity of NMDA receptors, which is critical for synaptic plasticity.[9][23]

-

Kinase Pathways: S1R activation can influence several pro-survival and plasticity-related kinase cascades, including Protein Kinase C (PKC), Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling, and the downstream pathways involving ERK and AKT.[9][20][24] For instance, S1R can amplify dopamine D1 receptor signaling via a PKC-dependent pathway.[24]

Figure 3: Downstream modulation of ion channels and kinase pathways by active S1R.

Functional Outcomes of Sigma-1 Receptor Agonism

The molecular activities of Opipramol translate into measurable functional effects at the cellular level, which are believed to underpin its therapeutic efficacy. Functional assays, such as measuring ion flux following depolarization, are used to characterize these outcomes.

| Assay | Effect of Opipramol | Cell Type | Implication | Reference |

| KCl-induced Ca²⁺ Influx | Inhibition by 43% | PC12 Cells | Agonist activity, modulation of voltage-gated Ca²⁺ channels | [22] |

| Dopamine Metabolism | Increased | Rat Striatum, Olfactory Tubercle | Modulation of dopaminergic systems | [17] |

Table 2: Functional Cellular Effects of Opipramol Mediated by Sigma-1 Receptors.

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for key assays used to characterize the interaction of ligands like Opipramol-d4 with the S1R.

Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., Opipramol-d4) by measuring its ability to compete with a known radioligand for S1R binding.

Workflow:

Figure 4: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Tissue Preparation: Homogenize guinea pig liver tissue, which has a high density of S1R, in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 8.0), combine:

-

Membrane protein (e.g., 0.5 mg/mL).

-

A fixed concentration of radioligand (e.g., 2.4 nM [³H]-(+)-pentazocine).

-

A range of concentrations of the unlabeled test compound (Opipramol-d4).

-

For non-specific binding, add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the mixture at 37°C for 90-120 minutes to reach equilibrium.[25]

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: Functional Calcium Influx Assay

This protocol assesses the functional activity (agonist vs. antagonist) of a test compound by measuring its effect on Ca²⁺ influx through voltage-gated calcium channels (VGCCs).

Detailed Steps:

-

Cell Culture: Culture PC12 cells or other suitable neuronal cell lines in appropriate medium. Plate cells onto 96-well plates suitable for fluorescence measurement.

-

Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of the test compound (Opipramol-d4) or controls (known agonist like (+)-pentazocine, known antagonist like haloperidol) for 10-20 minutes.

-

Depolarization and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a depolarizing stimulus, such as a high concentration of potassium chloride (KCl, e.g., 80 mM), to open VGCCs.[22]

-

Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular Ca²⁺ concentration.

-

Data Analysis: Normalize the fluorescence change to the baseline. Compare the peak Ca²⁺ influx in cells treated with the test compound to the vehicle control. Agonists of S1R are expected to inhibit the KCl-induced Ca²⁺ influx, while antagonists typically have no effect on their own.[22]

Conclusion

The mechanism of action of Opipramol-d4 at the sigma-1 receptor is defined by its role as a high-affinity agonist. Its binding initiates a conformational change that releases the S1R from its inhibitory chaperone, BiP. The activated S1R then modulates a range of critical cellular functions, most notably the regulation of ER-mitochondrial Ca²⁺ homeostasis via stabilization of IP₃ receptors. Furthermore, it influences neuronal excitability and pro-survival signaling through its interaction with various ion channels and kinase cascades. This multifaceted mechanism, distinct from classic antidepressants, underpins its therapeutic efficacy in anxiety and related disorders. The detailed protocols and pathways described in this guide provide a foundational framework for further research and development of novel S1R-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropharmacology of the anxiolytic drug opipramol, a sigma site ligand. | Sigma-Aldrich [sigmaaldrich.com]

- 3. What is Opipramol Hydrochloride used for? [synapse.patsnap.com]

- 4. Consecutive Controlled Case Series on Effectiveness of Opipramol in Severe Sleep Bruxism Management—Preliminary Study on New Therapeutic Path [mdpi.com]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv [biorxiv.org]

- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opipramol - Wikipedia [en.wikipedia.org]

- 11. Opipramol dihydrochloride [api.polpharma.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]

- 14. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 15. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes [inis.iaea.org]

- 17. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 20. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 21. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hzdr.de [hzdr.de]

- 23. Opipramol, a potent sigma ligand, is an anti-ischemic agent: neurochemical evidence for an interaction with the N-methyl-D-aspartate receptor complex in vivo by cerebellar cGMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

An In-depth Technical Guide to Opipramol-d4 for Research Professionals

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and signaling pathways of Opipramol-d4. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Physical and Chemical Properties

Opipramol-d4 is the deuterated analog of Opipramol, a tricyclic compound with anxiolytic and antidepressant properties. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Opipramol. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Opipramol-d4 | ||

| Molecular Formula | C23H25D4N3O | [1] |

| Molecular Weight | 367.52 g/mol | [1][2] |

| CAS Number | 1215716-70-3 | [1] |

| IUPAC Name | 2-[4-(3-benzo[b][3]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol | [4] |

| XLogP3 | 3.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Opipramol-d4 Dihydrochloride | ||

| Molecular Formula | C23H27D4Cl2N3O | [5][6] |

| Molecular Weight | 440.44 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [7] |

Experimental Protocols

The analysis and characterization of Opipramol-d4 involve various analytical techniques. The following protocols are based on methodologies reported for Opipramol and are applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of Opipramol and its metabolites from various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.

-

Methodology: A common approach involves reversed-phase HPLC.

-

Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is frequently used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., dipotassium hydrogen orthophosphate) is typical. The gradient or isocratic elution profile would be optimized to achieve adequate separation.

-

Flow Rate: A flow rate of around 1.0 mL/min is often employed.

-

Detection: UV detection is commonly performed at a wavelength of approximately 256 nm or 257 nm.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection and quantification of Opipramol-d4.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable ionization technique for Opipramol.

-

Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for Opipramol-d4 and monitoring a characteristic product ion.

-

Internal Standard: Due to its isotopic labeling, Opipramol-d4 serves as an excellent internal standard for the accurate quantification of unlabeled Opipramol, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Opipramol-d4 and to confirm the position and extent of deuterium incorporation.

-

Methodology:

-

¹H NMR: The ¹H NMR spectrum of Opipramol-d4 will show the absence of signals corresponding to the four protons that have been replaced by deuterium on the ethanol moiety. The remaining proton signals can be assigned to confirm the rest of the molecular structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic multiplicity due to C-D coupling.

-

Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used to dissolve the sample.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the Opipramol-d4 molecule.

-

Methodology: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The resulting spectrum will show characteristic absorption bands for the various functional groups, such as O-H stretching, C-N stretching, and aromatic C-H stretching.

Signaling Pathway and Mechanism of Action

Opipramol exhibits a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants. Its primary mechanism of action involves the modulation of sigma receptors.[3][9]

Caption: Mechanism of action of Opipramol-d4.

Opipramol acts primarily as a high-affinity agonist for sigma-1 and sigma-2 receptors.[3][10] This interaction is believed to be responsible for its anxiolytic and mood-stabilizing effects.[9] Unlike most tricyclic antidepressants, Opipramol does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[3] In addition to its action on sigma receptors, Opipramol also displays antagonistic activity at histamine H1, dopamine D2, and serotonin 5-HT2 receptors, which contributes to its overall pharmacological profile, including its sedative properties.[3][11]

References

- 1. Opipramol-d4 | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Opipramol - Wikipedia [en.wikipedia.org]

- 4. Opipramol-d4 | C23H29N3O | CID 45359054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Opipramol-d4 Dihydrochloride | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]

- 10. Modern indications for the use of opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Opipramol Hydrochloride used for? [synapse.patsnap.com]

A Comparative Analysis of Sigma Receptor Binding: Opipramol vs. Opipramol-d4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Opipramol is a well-established therapeutic agent with a high affinity for sigma-1 (σ₁) and a moderate affinity for sigma-2 (σ₂) receptors, which is thought to contribute significantly to its anxiolytic and antidepressant effects. The use of deuterated analogs, such as Opipramol-d4, is a common strategy in drug development to alter pharmacokinetic properties. However, the direct impact of deuteration on the sigma receptor binding affinity of Opipramol has not been quantitatively documented in the available scientific literature. This guide provides a comprehensive overview of the known sigma receptor binding profile of Opipramol, a detailed examination of the experimental protocols used to determine such affinities, and a discussion on the potential, yet unquantified, effects of deuteration. Furthermore, this document illustrates the key signaling pathways of sigma receptors and the experimental workflow for binding assays to provide a thorough resource for researchers in the field.

Sigma Receptor Binding Affinity: Opipramol

Opipramol is characterized by its potent interaction with sigma receptors. It acts as an agonist at the sigma-1 receptor and also binds to the sigma-2 receptor.[1][2][3] This binding profile distinguishes it from typical tricyclic antidepressants, as it does not significantly inhibit the reuptake of monoamines.[4][5] The anxiolytic properties of Opipramol are suggested to be linked to its effects on sigma-2 sites.[1]

Data Presentation: Sigma Receptor Binding Affinity of Opipramol

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Species/Tissue | Reference |

| Opipramol | Sigma-1 (σ₁) | High Affinity | Rat Brain | [1][6] |

| Opipramol | Sigma-2 (σ₂) | Lower/Moderate Affinity | Rat Brain | [1] |

Note: Specific Kᵢ values for Opipramol can vary between studies based on experimental conditions. The terms "High" and "Lower/Moderate" are used to reflect the qualitative descriptions found in the cited literature.

The Deuterated Analog: Opipramol-d4

Opipramol-d4 is a deuterated version of Opipramol, where four hydrogen atoms have been replaced by deuterium.[7][8] Such isotopic substitution is primarily employed to modify the metabolic profile of a drug, often leading to a longer half-life.

Sigma Receptor Binding Affinity: Opipramol-d4

A comprehensive review of published scientific literature reveals a lack of specific quantitative data on the sigma receptor binding affinity of Opipramol-d4. While this compound is available as a research tool, studies detailing its direct comparison with the non-deuterated parent compound in receptor binding assays are not present in the accessible literature.

Theoretical Considerations on the Effect of Deuteration on Receptor Binding

The substitution of hydrogen with deuterium can, in some cases, alter the binding affinity of a ligand to its receptor. This phenomenon, known as the deuterium equilibrium isotope effect (DEIE), arises from the differences in the vibrational energy of C-H versus C-D bonds.[9] These differences can affect the strength of hydrogen bonds and other non-covalent interactions that are crucial for ligand-receptor recognition.[10][11][12][13]

The impact of deuteration on binding affinity is not uniform and can result in increased, decreased, or unchanged affinity depending on the specific molecular interactions at the binding site.[10][13] For instance, if a C-H bond is involved in a critical hydrogen bond with the receptor, its replacement with a stronger C-D bond could modulate the binding energy. Without experimental data for Opipramol-d4, any potential alteration in its sigma receptor binding affinity compared to Opipramol remains speculative.

Experimental Protocols: Radioligand Binding Assay for Sigma Receptors

The determination of a compound's binding affinity for sigma receptors is typically achieved through competitive radioligand binding assays.[14][15][16] This technique measures the ability of a test compound (e.g., Opipramol) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

-

Biological Source: Membrane homogenates from tissues with high expression of sigma receptors (e.g., guinea pig or rat liver/brain).[17]

-

Radioligands:

-

Masking Agent (for Sigma-2 assay): (+)-pentazocine to saturate and block the binding of [³H]-DTG to sigma-1 receptors.[19]

-

Test Compound: Opipramol or Opipramol-d4.

-

Assay Buffer: Tris-HCl buffer.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue in an appropriate buffer and prepare membrane fractions by centrifugation.

-

Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and a range of concentrations of the unlabeled test compound.

-

Sigma-2 Assay Specifics: When assaying for sigma-2 receptors using the non-selective [³H]-DTG, include a saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, in all tubes to prevent the radioligand from binding to sigma-1 sites.[19][20]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that need to be optimized.[21]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the test compound concentration.

-

Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[22]

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of Opipramol's mechanism of action and the methods used to study it, the following diagrams illustrate the key signaling pathways of sigma receptors and the workflow of a competitive radioligand binding assay.

Figure 1: Sigma-1 Receptor Signaling Pathway.

Figure 2: Sigma-2 Receptor Signaling Pathway.

Figure 3: Competitive Radioligand Binding Assay Workflow.

References

- 1. Specific modulation of sigma binding sites by the anxiolytic drug opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opipramol - Wikipedia [en.wikipedia.org]

- 4. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes [inis.iaea.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Opipramol-d4 Dihydrochloride | LGC Standards [lgcstandards.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands | PLOS One [journals.plos.org]

- 11. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. biopharmaboardroom.com [biopharmaboardroom.com]

- 17. researchgate.net [researchgate.net]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 21. brieflands.com [brieflands.com]

- 22. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

The Pharmacological Profile of Deuterated Opipramol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opipramol is a unique psychotropic agent with a well-established efficacy in treating generalized anxiety disorder and somatic disturbances. Its primary mechanism of action is through high-affinity agonism at the sigma-1 (σ1) receptor, distinguishing it from typical tricyclic antidepressants. This technical guide provides a comprehensive overview of the known pharmacological profile of opipramol and presents a theoretical framework for the pharmacological profile of a deuterated version of opipramol. Deuteration, the strategic replacement of hydrogen with deuterium atoms at key metabolic sites, is a promising strategy to enhance the pharmacokinetic properties of drugs. Based on the known metabolism of opipramol, primarily through the cytochrome P450 isoenzyme CYP2D6, it is hypothesized that deuteration could lead to a more favorable pharmacokinetic profile, potentially resulting in improved therapeutic efficacy and patient compliance. This document details the receptor binding affinities, pharmacokinetic parameters, and metabolic pathways of opipramol, and outlines detailed experimental protocols for the preclinical assessment of a deuterated opipramol analog.

Pharmacological Profile of Opipramol

Opipramol's pharmacological activity is multifaceted, centering on its potent interaction with sigma receptors.[1] Unlike classical tricyclic antidepressants, it does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[2]

Receptor Binding Affinity

Opipramol exhibits a high affinity for sigma-1 receptors and a moderate affinity for sigma-2 receptors.[3] It also interacts with other receptors, which may contribute to its overall therapeutic effects and side-effect profile.[2][3]

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

| Sigma-1 (σ1) | 50 ± 8 | Rat | [4] |

| Sigma-1 (σ1) | 0.2-0.3 | Guinea Pig | [2] |

| Sigma-2 (σ2) | Lower affinity than σ1 | Rat | [3] |

| Dopamine D2 | Low to moderate affinity | - | [3] |

| Serotonin 5-HT2 | Low to moderate affinity | - | [3] |

| Histamine H1 | High affinity | - | [2] |

| Histamine H2 | Low to moderate affinity | - | [3] |

| Muscarinic Acetylcholine | Very low affinity | - | [2] |

Table 1: Receptor Binding Affinities of Opipramol

Pharmacokinetics

Opipramol is well-absorbed orally and undergoes hepatic metabolism, primarily by CYP2D6.[2][3] Its pharmacokinetic parameters in humans are summarized below.

| Parameter | Value | Reference |

| Bioavailability | 94% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 3.3 hours | [2][3] |

| Peak Plasma Concentration (Cmax) | 15.6 ng/mL (50 mg dose) | [2][3] |

| 33.2 ng/mL (100 mg dose) | [2][3] | |

| Plasma Protein Binding | ~91% | [2] |

| Volume of Distribution (Vd) | ~10 L/kg | [2] |

| Elimination Half-life (t1/2) | 6 - 11 hours | [2] |

| Metabolism | Primarily via CYP2D6 to deshydroxyethyl-opipramol | [2][3] |

| Excretion | ~70% renal, ~10% unchanged in urine | [2] |

Table 2: Pharmacokinetic Parameters of Opipramol in Humans

The Rationale for Deuterating Opipramol

The primary metabolic pathway of opipramol involves oxidation by CYP2D6.[2][3] The carbon-hydrogen (C-H) bonds at the site of metabolism are susceptible to enzymatic cleavage. Replacing these hydrogen atoms with deuterium (D) creates a stronger carbon-deuterium (C-D) bond. This is known as the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolism.[5][6]

For a drug like opipramol, which is metabolized by CYP2D6, deuteration at the metabolically active sites is expected to:

-

Decrease the rate of metabolism: This would lead to a reduced clearance of the drug from the body.[][8]

-

Increase the half-life (t1/2): A longer half-life could allow for less frequent dosing, improving patient convenience and adherence.[8]

-

Increase systemic exposure (AUC): Higher overall drug exposure may lead to enhanced therapeutic effects.

-

Reduce the formation of metabolites: This could potentially alter the side-effect profile of the drug.[]

Predicted Pharmacological Profile of Deuterated Opipramol

While experimental data for deuterated opipramol is not yet available, we can extrapolate a predicted pharmacological profile based on the principles of deuteration.

Predicted Receptor Binding Affinity

Deuteration is not expected to significantly alter the pharmacodynamic properties of a drug.[] Therefore, the receptor binding affinities of deuterated opipramol are predicted to be comparable to those of non-deuterated opipramol.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) |

| Sigma-1 (σ1) | ~50 |

| Sigma-2 (σ2) | Lower affinity than σ1 |

| Dopamine D2 | Low to moderate affinity |

| Serotonin 5-HT2 | Low to moderate affinity |

| Histamine H1 | High affinity |

| Histamine H2 | Low to moderate affinity |

| Muscarinic Acetylcholine | Very low affinity |

Table 3: Predicted Receptor Binding Affinities of Deuterated Opipramol

Predicted Pharmacokinetic Profile

The most significant changes upon deuteration are anticipated in the pharmacokinetic profile.

| Parameter | Predicted Change | Rationale |

| Bioavailability | Potentially increased | Reduced first-pass metabolism. |

| Time to Peak Plasma Concentration (Tmax) | Likely similar | Absorption rate is generally not affected by deuteration. |

| Peak Plasma Concentration (Cmax) | Potentially increased | Slower clearance. |

| Plasma Protein Binding | Unchanged | Not typically affected by deuteration. |

| Volume of Distribution (Vd) | Unchanged | Not typically affected by deuteration. |

| Elimination Half-life (t1/2) | Increased | Slower metabolism due to the kinetic isotope effect.[8] |

| Metabolism | Decreased rate of CYP2D6-mediated metabolism | Stronger C-D bond at the site of oxidation.[5][6] |

| Excretion | Slower overall elimination | Consequence of reduced metabolism. |

Table 4: Predicted Pharmacokinetic Profile of Deuterated Opipramol

Signaling Pathways and Experimental Workflows

Opipramol's Sigma-1 Receptor Signaling Pathway

Opipramol, as a sigma-1 receptor agonist, modulates intracellular calcium signaling.[3][9] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[10] Upon agonist binding, it can translocate and interact with various ion channels and signaling proteins.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Opipramol - Wikipedia [en.wikipedia.org]

- 3. indianmentalhealth.com [indianmentalhealth.com]

- 4. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deutramed.com [deutramed.com]

- 9. labs.penchant.bio [labs.penchant.bio]

- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Opipramol in Human Plasma by LC-MS/MS Using Opipramol-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Opipramol in human plasma. The method employs Opipramol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis in research, clinical, and drug development settings. The chromatographic and mass spectrometric conditions provided herein are based on typical methods for similar analytes and should serve as a starting point for method development and validation.

Introduction

Opipramol is a tricyclic compound with anxiolytic and antidepressant properties.[1][2] Its primary mechanism of action involves high-affinity agonism of sigma-1 and sigma-2 receptors, distinguishing it from typical tricyclic antidepressants that primarily inhibit serotonin and norepinephrine reuptake.[1][3] Opipramol also exhibits antagonist activity at histamine H1, serotonin 5-HT2, and dopamine D2 receptors.[1][4] Given its therapeutic importance, a robust and reliable analytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

LC-MS/MS is the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as Opipramol-d4, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the highest data quality.[5]

Experimental Protocol

Note: This protocol is a template and requires optimization and full validation in the user's laboratory.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6][7]

-

Reagents:

-

Acetonitrile (HPLC grade), chilled at -20°C

-

Opipramol-d4 internal standard working solution in methanol (concentration to be optimized, e.g., 100 ng/mL)

-

-

Procedure:

-

Allow plasma samples to thaw completely at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike with 10 µL of the Opipramol-d4 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).[8]

-

Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

2. Liquid Chromatography

The following are typical starting conditions for the analysis of tricyclic antidepressants.[9]

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

Disclaimer: The following product ions are proposed based on common fragmentation patterns of similar compounds and require experimental optimization and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Opipramol | 364.2 [M+H]⁺ | e.g., 112.1 | 150 | To be optimized |

| Opipramol-d4 | 368.2 [M+H]⁺ | e.g., 116.1 | 150 | To be optimized |

Precursor ions are based on the monoisotopic masses: Opipramol (C₂₃H₂₉N₃O) = 363.5 g/mol [10]; Opipramol-d4 (C₂₃H₂₅D₄N₃O) = 367.5 g/mol .[11][12]

Data and Performance Characteristics

The following tables represent typical performance characteristics that should be achieved during method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy (Example Data)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 20% | < 20% | ± 20% |

| Low QC | 3 | < 15% | < 15% | ± 15% |

| Mid QC | 100 | < 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Acceptance Criteria |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | 0.85 - 1.15 |

| IS-Normalized Matrix Factor (%CV) | < 15% |

Visualizations

Caption: Experimental workflow for Opipramol analysis.

Caption: Opipramol's primary mechanism of action.

Conclusion

This application note provides a foundational LC-MS/MS protocol for the quantification of Opipramol in human plasma using Opipramol-d4 as an internal standard. The proposed method is based on a simple and rapid protein precipitation sample preparation procedure, making it amenable to high-throughput workflows. The provided chromatographic and mass spectrometric parameters serve as a robust starting point for method development and validation, which must be performed by the end-user to ensure performance criteria are met for their specific application.

References

- 1. Opipramol - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Modern indications for the use of opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Opipramol-d4 - CAS - 1215716-70-3 | Axios Research [axios-research.com]

- 12. Opipramol-d4 | C23H29N3O | CID 45359054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Opipramol in Human Plasma by LC-MS/MS using Opipramol-d4

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of opipramol in human plasma. The method utilizes a stable isotope-labeled internal standard, Opipramol-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3]

Introduction

Opipramol is an atypical psychotropic agent with anxiolytic and antidepressant properties, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[4] Accurate and reliable quantification of opipramol in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and safety.[5][6] While various analytical methods, including HPLC with photometric detection, have been developed for opipramol, LC-MS/MS offers superior sensitivity, selectivity, and a wider dynamic range.[7][8][9]

The use of a stable isotope-labeled internal standard, such as Opipramol-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[10][11] This application note provides a detailed protocol for the quantification of opipramol in human plasma using Opipramol-d4, suitable for researchers, scientists, and drug development professionals.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (reagent grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

-

Equipment:

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and appropriate tips

-

Autosampler vials

-

Experimental Protocols

-

Opipramol Stock Solution (1 mg/mL): Accurately weigh 10 mg of opipramol and dissolve it in 10 mL of methanol.

-

Opipramol-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Opipramol-d4 and dissolve it in 1 mL of methanol.

-

Opipramol Working Solutions: Prepare serial dilutions of the opipramol stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

-

Opipramol-d4 Working Solution (Internal Standard, 100 ng/mL): Dilute the Opipramol-d4 stock solution with 50% methanol.

A protein precipitation method is employed for the extraction of opipramol from plasma.[2]

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 100 µL of plasma into the corresponding tubes.

-

Add 20 µL of the Opipramol-d4 working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[11]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Opipramol | 364.2 | 193.1 | 150 | 35 | 80 |

| Opipramol-d4 | 368.2 | 197.1 | 150 | 35 | 80 |

Method Validation

The bioanalytical method was validated according to the ICH M10 guidelines.[1][2]

The method was linear over the concentration range of 1.0 to 500.0 ng/mL. The calibration curve was constructed by plotting the peak area ratio of opipramol to opipramol-d4 against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 1.05 ± 0.08 | 7.6 | 105.0 | 1.08 ± 0.12 | 11.1 | 108.0 |

| LQC | 3.0 | 2.91 ± 0.15 | 5.2 | 97.0 | 2.88 ± 0.21 | 7.3 | 96.0 |

| MQC | 50.0 | 52.3 ± 2.1 | 4.0 | 104.6 | 51.5 ± 3.5 | 6.8 | 103.0 |

| HQC | 400.0 | 390.4 ± 15.6 | 4.0 | 97.6 | 395.2 ± 23.7 | 6.0 | 98.8 |

The matrix effect was assessed by comparing the peak response of opipramol in post-extraction spiked plasma with that in a neat solution. The recovery was determined by comparing the peak response of opipramol in pre-extraction spiked plasma with that in post-extraction spiked plasma. The results are presented in Table 3.

Table 3: Matrix Effect and Recovery Data

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |

| LQC | 3.0 | 0.95 | 1.02 | 92.5 |

| HQC | 400.0 | 0.98 | 1.01 | 95.1 |

The stability of opipramol in human plasma was evaluated under various conditions. The results indicated that opipramol is stable in plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days when stored at -80°C.

Logical Workflow

Caption: High-level analytical workflow.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of opipramol in human plasma using its deuterated internal standard, Opipramol-d4. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. bioanalytical method validation: Topics by Science.gov [science.gov]

- 4. Introduction of Sustained Release Opipramol Dihydrochloride Matrix Tablets as a New Approach in the Treatment of Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics and relative bioavailability of opipramol in the new INSIDON--sustained release preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of opipramol in human plasma by high-performance liquid chromatography with photometric detection using a cyanopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Opipramol-d4 Dihydrochloride | LGC Standards [lgcstandards.com]

- 13. Opipramol-d4 | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]

Development of a Validated Bioanalytical Method for the Quantification of Opipramol in Human Plasma Using Opipramol-d4 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated bioanalytical method for the quantification of Opipramol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Opipramol-d4, to ensure high accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, offering efficiency and high recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short analysis time. The method has been validated according to the general principles of bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This application note provides a comprehensive protocol for the reliable determination of Opipramol in a clinical or research setting.

Introduction

Opipramol is a tricyclic compound with anxiolytic and antidepressant properties. Accurate and reliable quantification of Opipramol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Opipramol-d4, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results.[1] This application note describes a fully validated LC-MS/MS method for the determination of Opipramol in human plasma, employing Opipramol-d4 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Opipramol (purity ≥99.0%)

-

Opipramol-d4 (purity ≥99.0%, isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Opipramol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Opipramol in 10 mL of methanol.

-

Opipramol-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Opipramol-d4 in 1 mL of methanol.

-

Opipramol Working Solutions: Prepare serial dilutions of the Opipramol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Opipramol-d4 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL Opipramol-d4 in acetonitrile) to each tube.[2]

-

Vortex the tubes for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[2]

-

Transfer 100 µL of the clear supernatant to a 96-well plate.

-

Add 400 µL of water to each well.[2]

-

Seal the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.[2]

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As described in the table below |

Gradient Program:

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Opipramol | 364.2 | 134.1 | 25 |

| Opipramol-d4 | 368.2 | 138.1 | 25 |

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | 4.5 | 8.2 | 5.1 |

| LQC | 3 | 5.1 | -2.7 | 6.5 | -1.9 |

| MQC | 50 | 3.9 | 1.8 | 4.8 | 2.3 |

| HQC | 400 | 3.1 | -0.9 | 4.1 | -0.5 |

Recovery and Matrix Effect

The extraction recovery of Opipramol and the matrix effect were assessed at LQC, MQC, and HQC levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 94.2 | 98.7 |

| MQC | 50 | 96.8 | 101.2 |

| HQC | 400 | 95.5 | 99.5 |

Stability

The stability of Opipramol in human plasma was evaluated under various storage and handling conditions. The results are presented below.

| Stability Condition | Duration | Mean Stability (%) |

| Bench-top | 6 hours | 97.8 |

| Freeze-thaw | 3 cycles | 96.5 |

| Long-term (-80 °C) | 30 days | 98.2 |

Visualizations

Caption: Bioanalytical workflow from sample preparation to data analysis.

Caption: Relationship between Opipramol (analyte) and Opipramol-d4 (internal standard).

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Opipramol in human plasma. The use of a stable isotope-labeled internal standard, Opipramol-d4, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This validated method is suitable for a wide range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

References

Application Note: Therapeutic Drug Monitoring of Opipramol using Opipramol-d4 by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opipramol is a tricyclic compound with anxiolytic and antidepressant properties.[1][2] Therapeutic drug monitoring (TDM) of Opipramol is crucial for optimizing therapeutic outcomes and minimizing toxicity, given its inter-individual pharmacokinetic variability.[2] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Opipramol in human plasma, employing its deuterated analog, Opipramol-d4, as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

Signaling Pathways and Experimental Workflow

The following diagram illustrates the logical workflow for the therapeutic drug monitoring of Opipramol using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Opipramol analytical standard (Sigma-Aldrich)

-

Opipramol-d4 dihydrochloride (LGC Standards)

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Opipramol and Opipramol-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Opipramol stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Opipramol-d4 stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500, 750 ng/mL) and QC samples (e.g., 15, 150, 600 ng/mL).

Sample Preparation Protocol

-

To 100 µL of plasma sample (calibrator, QC, or patient sample), add 25 µL of the 100 ng/mL Opipramol-d4 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see LC conditions) and transfer to an autosampler vial for analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | % B |

| 0.0 | 20 |

| 0.5 | 20 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Opipramol | 364.2 | 171.1 | 150 | 25 |

| 364.2 | 143.1 | 150 | 30 | |

| Opipramol-d4 | 368.2 | 175.1 | 150 | 25 |

| 368.2 | 143.1 | 150 | 30 |

Note: The selection of quantifier and qualifier ions should be based on specificity and intensity. The transitions provided are based on known fragmentation patterns of similar compounds and may require optimization.

Quantitative Data Summary

The following tables present illustrative data for the validation of the LC-MS/MS method for Opipramol, consistent with typical performance for such assays.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| Opipramol | 5 - 750 | y = 0.0123x + 0.0045 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 5 | 6.8 | 8.2 | 105.4 |

| Low QC | 15 | 5.1 | 6.5 | 98.7 |

| Mid QC | 150 | 4.3 | 5.1 | 101.2 |

| High QC | 600 | 3.8 | 4.9 | 99.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | 92.5 | 96.8 |

| High QC | 600 | 94.1 | 98.2 |

Conclusion

This application note provides a detailed protocol for the quantification of Opipramol in human plasma using a robust and sensitive LC-MS/MS method with Opipramol-d4 as the internal standard. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, making it suitable for therapeutic drug monitoring in a clinical research setting.

Chemical Structures

The following diagram illustrates the chemical structures of Opipramol and its deuterated internal standard, Opipramol-d4.

References

- 1. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Opipramol [webbook.nist.gov]

Application Notes and Protocols: Preparation of Opipramol-d4 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Opipramol-d4 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of standard solutions is critical for the reliability and reproducibility of analytical data. This protocol outlines the necessary materials, equipment, and step-by-step procedures for preparing both stock and working standard solutions of Opipramol-d4. Additionally, recommendations for storage and handling are provided to ensure the stability and integrity of the prepared solutions.

Introduction

Opipramol is a tricyclic compound with anxiolytic and antidepressant properties. Opipramol-d4, a deuterated analog of Opipramol, is commonly used as an internal standard in bioanalytical methods to correct for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like Opipramol-d4 is a widely accepted practice to enhance the accuracy and precision of quantitative analyses.[1]

The preparation of accurate and precise standard solutions is a fundamental prerequisite for any quantitative analytical method. This protocol provides a clear and detailed methodology for the preparation of Opipramol-d4 standard solutions to ensure consistent and reliable results in research and drug development settings.

Materials and Equipment

Chemicals and Reagents

-

Opipramol-d4 (neat solid or dihydrochloride salt) of known purity

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Deionized or Milli-Q water

-

Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Calibrated pipettes (positive displacement or air displacement) with appropriate tips

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with screw caps for storage

Quantitative Data Summary

The following table summarizes key quantitative information for Opipramol-d4 and its non-deuterated analog. This data is essential for accurate preparation of standard solutions.

| Parameter | Value | Source |

| Opipramol-d4 | ||

| Molecular Weight | 367.52 g/mol | [2][3][4] |

| Opipramol Dihydrochloride | ||

| Molecular Weight | 436.42 g/mol | [5] |

| Solubility in Water | ~24 mg/mL | [5] |

| Storage Conditions | ||

| Opipramol-d4 Dihydrochloride | -20°C | [6] |

| Opipramol Stock Solution | -20°C (1 month) or -80°C (6 months) |

Experimental Protocols

This section provides detailed step-by-step procedures for the preparation of Opipramol-d4 stock and working standard solutions.

Preparation of a 1 mg/mL Opipramol-d4 Primary Stock Solution

This primary stock solution will serve as the basis for all subsequent dilutions.

-

Weighing: Accurately weigh approximately 1 mg of Opipramol-d4 standard (adjusting for purity and salt form if necessary) using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed Opipramol-d4 to a 1 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of methanol (approximately 0.5 mL) to the flask to dissolve the solid.

-

Mixing: Gently swirl the flask to ensure the solid is fully dissolved. If necessary, use a vortex mixer for a few seconds or an ultrasonic bath for a few minutes to aid dissolution.

-

Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 1 mL mark with methanol.

-

Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C or -80°C.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution to the desired concentrations for constructing a calibration curve.

-

Intermediate Stock Solution (e.g., 100 µg/mL):

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL Class A volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and invert the flask multiple times to ensure thorough mixing.

-

-

Serial Dilutions for Calibration Curve (e.g., 10, 5, 2.5, 1, 0.5, 0.1 µg/mL):

-

Prepare a series of labeled volumetric flasks.

-

Perform serial dilutions from the intermediate stock solution using methanol as the diluent. For example, to prepare a 10 µg/mL solution, pipette 100 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask and dilute to the mark with methanol.

-

Use the newly prepared solution to make the next dilution in the series.

-

Ensure thorough mixing at each dilution step.

-

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for the preparation of Opipramol-d4 standard solutions.

Caption: Workflow for Opipramol-d4 Standard Solution Preparation.

Logical Relationship of Standard Solutions

This diagram shows the hierarchical relationship between the different standard solutions.

Caption: Hierarchy of Opipramol-d4 Standard Solutions.

Stability and Storage Recommendations

-

Stock Solutions: Opipramol-d4 stock solutions prepared in methanol should be stored in tightly sealed amber glass vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Before use, allow the solution to equilibrate to room temperature and vortex briefly to ensure homogeneity.

-

Working Solutions: It is recommended to prepare fresh working standard solutions daily from the stock solution to ensure accuracy. If storage is necessary, they should be kept at 2-8°C and used within a few days, provided stability has been verified.

-

General Precautions: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller volumes for single-day use is a good practice to maintain its integrity. All solutions should be protected from light.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of Opipramol-d4 standard solutions. Adherence to this protocol, including the use of calibrated equipment and high-purity reagents, will contribute to the generation of accurate and reproducible quantitative data in analytical studies involving Opipramol. The provided diagrams and tables serve as quick references to facilitate the experimental workflow and ensure proper solution preparation and storage.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Opipramol-d4 | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]

- 3. Opipramol-d4 | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]

- 4. Opipramol-d4 | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]

- 5. Opipramol = 98 HPLC, solid 909-39-7 [sigmaaldrich.com]

- 6. Opipramol-d4 Dihydrochloride | LGC Standards [lgcstandards.com]

Application of Opipramol-d4 in Preclinical Animal Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Opipramol-d4 in preclinical animal models. Opipramol-d4, a deuterium-labeled analog of the anxiolytic and antidepressant drug Opipramol, serves as an ideal internal standard for quantitative bioanalytical studies. Its use is critical for accurate pharmacokinetic and metabolic profiling of Opipramol in preclinical research, ensuring data reliability and adherence to regulatory guidelines.

Introduction to Opipramol and the Role of a Labeled Internal Standard

Opipramol is a tricyclic compound with a unique pharmacological profile, acting primarily as a high-affinity sigma-1 receptor agonist. It is used in the treatment of generalized anxiety disorder and somatoform disorders. In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. The use of a stable isotope-labeled internal standard, such as Opipramol-d4, is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] It offers superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3]

Application Notes

Opipramol-d4 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Opipramol in biological matrices from preclinical animal models, such as rats and mice.

Key Applications:

-

Pharmacokinetic (PK) Studies: Determining key PK parameters of Opipramol, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) in plasma, serum, or specific tissues like the brain.

-

Bioavailability Studies: Assessing the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-